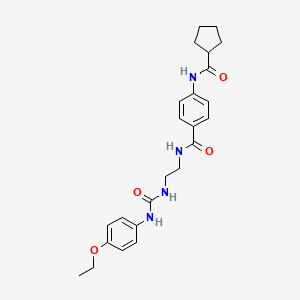![molecular formula C21H22N4O2S B2369934 4-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-4-carboxamide CAS No. 2380185-36-2](/img/structure/B2369934.png)
4-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-4-carboxamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thienopyrimidine core, an azetidine ring, and an oxane carboxamide group, makes it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The intermediate products are then subjected to further reactions to introduce the azetidine and oxane carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 4-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Azetidine derivatives: Compounds containing the azetidine ring, known for their pharmacological properties.
Oxane carboxamide derivatives: Molecules with the oxane carboxamide group, studied for their therapeutic potential.
Uniqueness
Its ability to interact with multiple molecular targets makes it a versatile compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-20(21(7-9-27-10-8-21)15-4-2-1-3-5-15)24-16-12-25(13-16)19-18-17(6-11-28-18)22-14-23-19/h1-6,11,14,16H,7-10,12-13H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAGCFBVTVNBQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3CN(C3)C4=NC=NC5=C4SC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
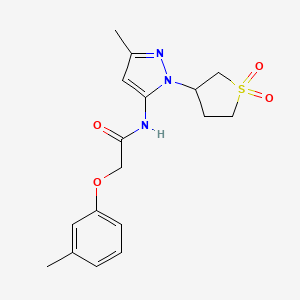


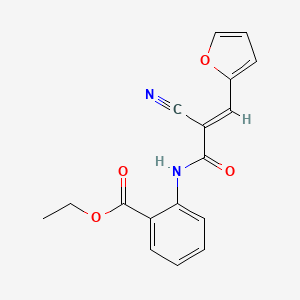
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2369856.png)
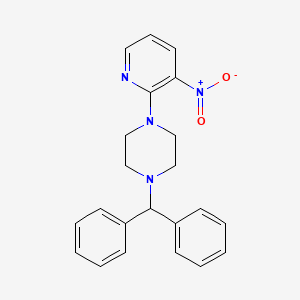
![5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2369860.png)
![3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid](/img/structure/B2369863.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide](/img/structure/B2369864.png)
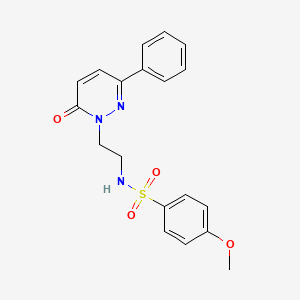
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide](/img/structure/B2369867.png)

![7-methyl-6-oxo-N-(quinolin-8-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2369871.png)
